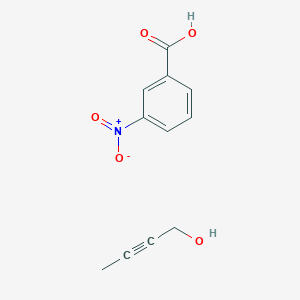arsanium perchlorate CAS No. 62173-51-7](/img/structure/B14547565.png)
[(4-Cyanophenyl)methyl](triphenyl)arsanium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyanophenyl)methylarsanium perchlorate is an organoarsenic compound that features a cyanophenyl group attached to a triphenylarsanium core, with perchlorate as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyanophenyl)methylarsanium perchlorate typically involves the reaction of triphenylarsine with a suitable cyanophenylmethyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures that the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
(4-Cyanophenyl)methylarsanium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert the arsenic center to lower oxidation states.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic(V) compounds, while reduction can produce arsenic(III) derivatives. Substitution reactions can result in the formation of various substituted cyanophenyl derivatives.
Scientific Research Applications
(4-Cyanophenyl)methylarsanium perchlorate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Cyanophenyl)methylarsanium perchlorate involves its interaction with specific molecular targets and pathways. The cyanophenyl group can interact with various enzymes and receptors, modulating their activity. The triphenylarsanium core can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxyphenyl)methylarsanium perchlorate
- (4-Nitrophenyl)methylarsanium perchlorate
- (4-Hydroxyphenyl)methylarsanium perchlorate
Uniqueness
(4-Cyanophenyl)methylarsanium perchlorate is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.
Properties
CAS No. |
62173-51-7 |
|---|---|
Molecular Formula |
C26H21AsClNO4 |
Molecular Weight |
521.8 g/mol |
IUPAC Name |
(4-cyanophenyl)methyl-triphenylarsanium;perchlorate |
InChI |
InChI=1S/C26H21AsN.ClHO4/c28-21-23-18-16-22(17-19-23)20-27(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;2-1(3,4)5/h1-19H,20H2;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
KSZGTHLNIRHWSA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[As+](CC2=CC=C(C=C2)C#N)(C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-[(2-hydroxyphenyl)hydrazinylidene]methyl]-3-nitrobenzamide](/img/structure/B14547492.png)
![4-Methoxyphenyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14547501.png)
![1,1'-[(Ethoxymethylene)disulfonyl]bis(4-chlorobenzene)](/img/structure/B14547509.png)
![Carbamic acid, [(1,4-dioxopentyl)oxy]-, 1,1-dimethylethyl ester](/img/structure/B14547511.png)








![(E)-N-[4-(Difluoromethanesulfonyl)phenyl]-1-phenylmethanimine](/img/structure/B14547537.png)

